n-Methyl-3-nitropyridin-4-amine
Overview
Description
N-Methyl-3-nitropyridin-4-amine is a chemical compound with the CAS Number: 1633-41-6 . It has a molecular weight of 153.14 .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized .Molecular Structure Analysis
The molecular formula of this compound is C6H7N3O2 . More detailed structural analysis may require advanced techniques such as X-ray crystallography .Chemical Reactions Analysis
Nitropyridines can undergo various reactions. For instance, 3-nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group .It is stored at a specific temperature, which is not specified in the retrieved documents .
Scientific Research Applications
Formation and Removal of NDMA
N-Nitrosodimethylamine (NDMA) and its precursors, often of anthropogenic origin and primarily from wastewater discharges, pose significant health risks due to their genotoxic and carcinogenic properties. The formation of NDMA is primarily through chloramination during water and wastewater treatment, but it can also occur via ozonation. NDMA removal techniques include UV photolysis, which is the most efficient method, and optimization of biological processes, which offers a lower-energy solution. This highlights the importance of controlling NDMA formation and identifying effective remediation strategies in water treatment processes to ensure public health safety (Sgroi, Vagliasindi, Snyder, & Roccaro, 2018).
Biogenic Amines in Fish and Nitrosamine Formation
Biogenic amines in fish, such as histamine, cadaverine, and putrescine, play roles in food intoxication, spoilage, and the formation of nitrosamines, which are carcinogenic. Conditions such as impure salt, high temperature, and low pH can enhance the formation of nitrosamines, while pure sodium chloride inhibits their formation. Understanding the relationship between biogenic amines and nitrosamine formation can help ensure the safety of fish products (Bulushi, Poole, Deeth, & Dykes, 2009).
Kinetics and Mechanism of NDMA Formation and Destruction
This review provides an overview of the mechanism of NDMA formation in water and discusses the kinetics of reactions involving NDMA precursors with various disinfectants. It also explores methods for NDMA destruction, including biodegradation, reduction, and oxidation techniques such as photolytic, photocatalytic, chemical, and electrochemical methods. The insights into the reactions mechanisms and NDMA transformation can inform strategies for reducing NDMA levels in treated water (Sharma, 2012).
Safety and Hazards
Properties
IUPAC Name |
N-methyl-3-nitropyridin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-7-5-2-3-8-4-6(5)9(10)11/h2-4H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOMNWVBOHVZGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=NC=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339410 | |
Record name | n-methyl-3-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70339410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1633-41-6 | |
Record name | n-methyl-3-nitropyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70339410 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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